REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH2:9][CH3:10].[Br:11][C:12]1[CH:13]=[C:14]([SH:18])[CH:15]=[CH:16][CH:17]=1>CC(C)=O>[Br:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([S:18][CH2:8][CH2:9][CH3:10])[CH:13]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)S
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
FILTRATION
|
Details
|
filter through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in hexanes
|
Type
|
FILTRATION
|
Details
|
filter through a silica gel plug
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=C1)SCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |